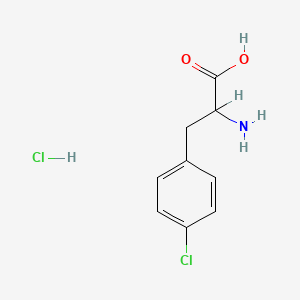
Phenylalanine, 4-chloro-, hydrochloride
概要
説明
Phenylalanine, 4-chloro-, hydrochloride, also known as 4-Chloro-DL-phenylalanine methyl ester hydrochloride, is a chemical compound with the molecular formula ClC6H4CH2CH(NH2)CO2CH3·HCl . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular weight of this compound is 250.12 . The linear formula is ClC6H4CH2CH(NH2)CO2CH3·HCl . The InChI key is GCBCWTWQAFLKJG-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Its melting point is between 186-189 °C . It is soluble in acetic acid and slightly soluble in water .科学的研究の応用
Photocatalytic Degradation
Phenylalanine, including its derivatives, has been studied for photocatalytic degradation. Phenylalanine (Phe) was used to assess the TiO2 photocatalytic degradation of amino acids, which are at the origin of the formation of odorous compounds after chlorination. The study explored the influence of various parameters such as adsorption, initial concentration, pH, and radiant flux on the photocatalytic process. The findings revealed that nitrogen atoms were predominantly photoconverted into NH4+, suggesting a total mineralization of nitrogen and carbon. Moreover, the study indicated that the degradation of phenylalanine does not align with a Langmuir–Hinshelwood kinetic as initially expected, and the most efficient degradation was found at basic pH (Elsellami et al., 2010).
Phenylketonuria Modeling
p-Chlorophenylalanine, closely related to Phenylalanine, 4-chloro-, hydrochloride, has been used to induce chemical manifestations of phenylketonuria in rats. This inhibitor, when combined with phenylalanine, leads to elevated blood and tissue phenylalanine levels without an increase in tyrosine, mimicking the disproportionate ratios of phenylalanine to tyrosine characteristic of phenylketonuria in humans (Lipton et al., 1967).
Gelator Design and Applications
Phenylalanine derivatives have been a significant focus in materials science. The chemical modification of phenylalanine at the C or N terminus has facilitated the synthesis of numerous low-molecular-weight gelators. These gelators have been utilized for various applications such as drug delivery, tissue engineering, oil spills recovery, and more. The interactions involved in the self-assembly and gelation processes are crucial for the properties of the physical gels, such as reversible phase transitions and responsiveness towards external stimuli (Das et al., 2017).
Oligopeptide Synthesis
Research has been conducted on the enzymatic synthesis of oligopeptides from hydrophobic amino acid ethyl ester hydrochlorides, using l-phenylalanine ethyl ester hydrochloride as a model. This study highlights the importance of using water miscible cosolvents in transforming reactions from heterogeneous to homogeneous conditions, offering insights into the medium engineering for protease-catalyzed oligopeptide synthesis (Viswanathan et al., 2010).
作用機序
Target of Action
Phenylalanine, 4-chloro-, hydrochloride, also known as Fenclonine Hydrochloride, primarily targets Tryptophan Hydroxylase (TPH1 and TPH2) . TPH is a rate-limiting enzyme in the synthesis of serotonin (5-HT), a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes .
Mode of Action
Fenclonine Hydrochloride acts as a non-specific antagonist of TPH1 and TPH2 . By inhibiting these enzymes, it prevents the conversion of tryptophan to 5-hydroxytryptamine (5-HT), thereby reducing the synthesis of serotonin .
Biochemical Pathways
The primary biochemical pathway affected by Fenclonine Hydrochloride is the serotonin synthesis pathway . By inhibiting TPH, Fenclonine Hydrochloride reduces the production of serotonin, which can have downstream effects on various physiological processes, including mood regulation and sleep .
Result of Action
The inhibition of serotonin synthesis by Fenclonine Hydrochloride can lead to a decrease in serotonin levels in the brain . This can result in various molecular and cellular effects, such as changes in mood and sleep patterns . It has also been found to reduce the expression of matrix metalloproteinase (MMP) and pro-inflammatory factors, which can have implications in inflammation and tissue remodeling .
Action Environment
The action, efficacy, and stability of Fenclonine Hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and storage conditions . Additionally, its efficacy can be influenced by the physiological environment, including the presence of other molecules that can interact with TPH.
Safety and Hazards
While the specific safety and hazards of Phenylalanine, 4-chloro-, hydrochloride are not detailed in the search results, it’s important to handle all laboratory chemicals with appropriate safety measures. The safety data sheet suggests that it may pose risks of serious damage to eyes and danger of serious damage to health by prolonged exposure .
生化学分析
Biochemical Properties
Fenclonine Hydrochloride interacts with several enzymes and proteins. It inhibits tryptophan hydroxylase, which is a key enzyme in the biosynthesis of serotonin . It also reduces the expression of tryptophan hydroxylase 1 (TPH1) and matrix metalloproteinase (MMP), which are involved in various biochemical reactions .
Cellular Effects
Fenclonine Hydrochloride has been found to have significant effects on various types of cells and cellular processes. It helps to improve the inflammation of lung tissue and remodeling pulmonary artery . It can also reduce the expression of pro-inflammatory factors .
Molecular Mechanism
The molecular mechanism of action of Fenclonine Hydrochloride involves its binding to the enzyme tryptophan hydroxylase, inhibiting its activity and thereby reducing the synthesis of serotonin . This inhibition is selective and irreversible .
Temporal Effects in Laboratory Settings
It is known that the effects of serotonin depletion from Fenclonine Hydrochloride are so drastic that serotonin cannot even be detected immunohistochemically within the first day after administration of a control dose .
Dosage Effects in Animal Models
The effects of Fenclonine Hydrochloride vary with different dosages in animal models. In a clinical trial conducted in a group of 6 normal prison inmate volunteers, Fenclonine Hydrochloride produced a decline in blood serotonin to 60-70% of pretreatment levels and in urinary excretion of 5-hydroxy-3-indolylacetic acid (5-HIAA) to 10-50% .
Metabolic Pathways
Fenclonine Hydrochloride is involved in the metabolic pathway of serotonin synthesis, where it acts as an inhibitor of the enzyme tryptophan hydroxylase . This enzyme is a key player in the conversion of tryptophan to serotonin .
特性
IUPAC Name |
2-amino-3-(4-chlorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOCEDBJFKVRHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40946453 | |
| Record name | 4-Chlorophenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40946453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23633-07-0 | |
| Record name | Fenclonine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023633070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorophenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40946453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENCLONINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62DM3ZM1XT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


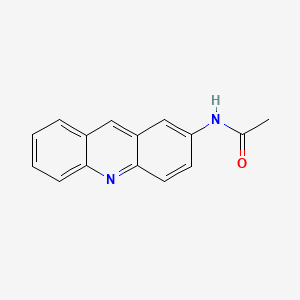
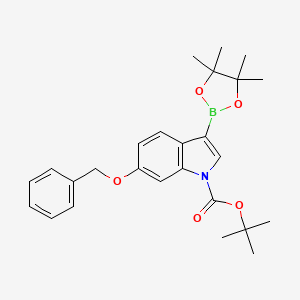
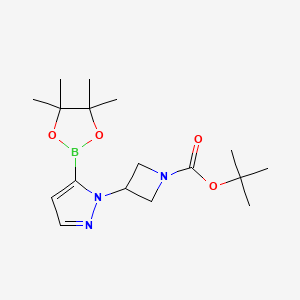
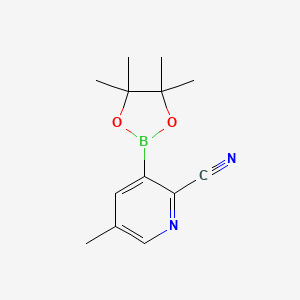

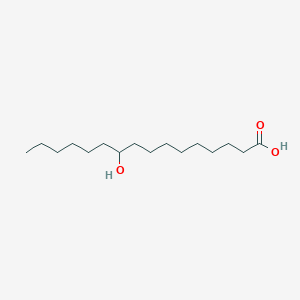
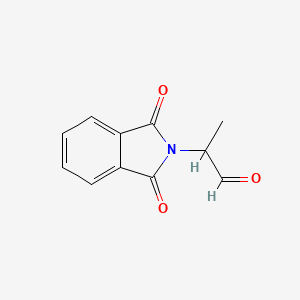
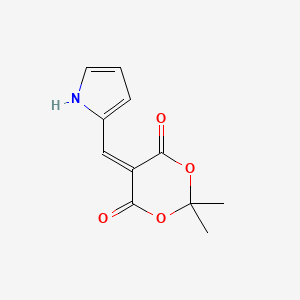
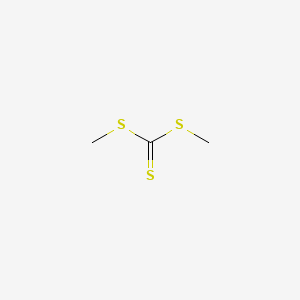
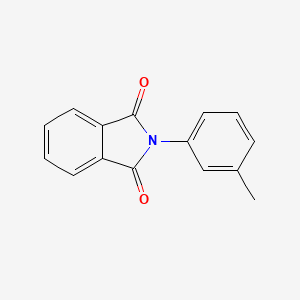
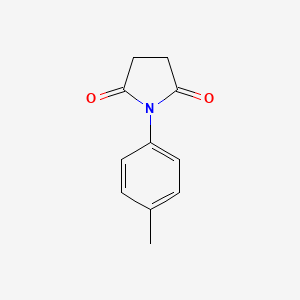

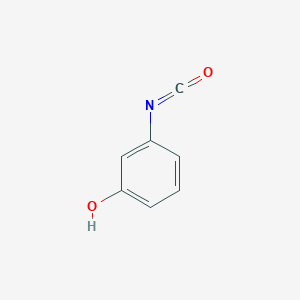
![2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol](/img/structure/B3050036.png)
